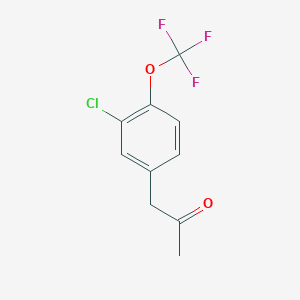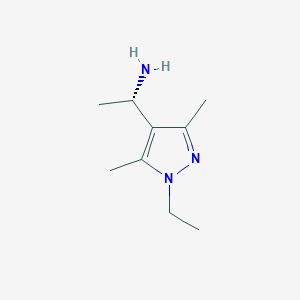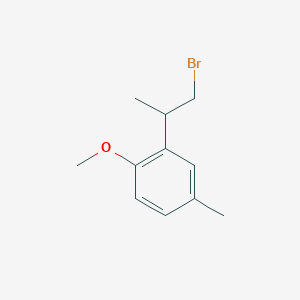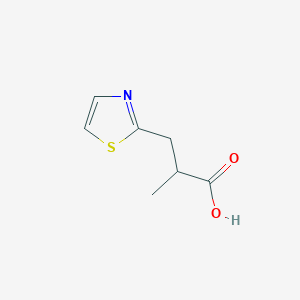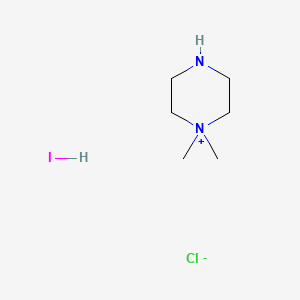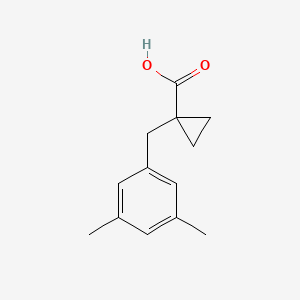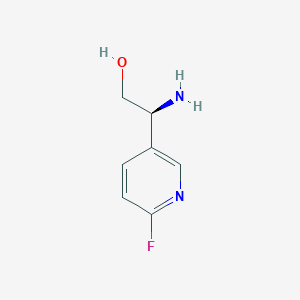
(S)-2-Amino-2-(6-fluoropyridin-3-yl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol is a chiral compound with a fluoropyridine moiety. It is known for its potential applications in various fields, including medicinal chemistry and pharmaceutical research. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile compound for various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with 6-fluoropyridine as the starting material.
Nucleophilic Substitution: The fluorine atom on the pyridine ring is substituted with an amino group through a nucleophilic substitution reaction.
Reduction: The resulting intermediate is then reduced to introduce the hydroxyl group, forming the final product.
Industrial Production Methods
Industrial production methods for (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Hydrogenation: Using catalysts to facilitate the reduction process.
Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to modify the functional groups.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or other nucleophiles for substitution reactions.
Major Products Formed
Oxidation Products: Ketones or aldehydes.
Reduction Products: Modified alcohols or amines.
Substitution Products: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, influencing their activity.
Pathways Involved: It can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-amino-2-(6-chloropyridin-3-yl)ethan-1-ol: Similar structure with a chlorine atom instead of fluorine.
(2S)-2-amino-2-(6-bromopyridin-3-yl)ethan-1-ol: Similar structure with a bromine atom instead of fluorine.
Uniqueness
Fluorine Substitution: The presence of a fluorine atom in (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol imparts unique chemical properties, such as increased stability and reactivity, compared to its chloro and bromo analogs.
This detailed article provides a comprehensive overview of (2S)-2-amino-2-(6-fluoropyridin-3-yl)ethan-1-ol, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H9FN2O |
|---|---|
Peso molecular |
156.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(6-fluoropyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9FN2O/c8-7-2-1-5(3-10-7)6(9)4-11/h1-3,6,11H,4,9H2/t6-/m1/s1 |
Clave InChI |
MBNUBIXCAKWNQX-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=NC=C1[C@@H](CO)N)F |
SMILES canónico |
C1=CC(=NC=C1C(CO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
